

# Preclinical Pharmacology of Enerisant Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Enerisant hydrochloride	
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#### **Abstract**

Enerisant hydrochloride (developmental code name: TS-091) is a potent and highly selective histamine H3 receptor antagonist and inverse agonist that has been under investigation for the treatment of narcolepsy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of Enerisant, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, pharmacokinetic profile, and safety data, presenting quantitative information in structured tables and visualizing complex processes through detailed diagrams. Methodological insights into crucial experiments are also provided to offer a complete preclinical profile of this compound.

#### Introduction

Enerisant, also known as TS-091, is a non-imidazole histamine H3 receptor antagonist/inverse agonist.[2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, playing a crucial role in the sleep-wake cycle.[3][4] By blocking this receptor, Enerisant increases the levels of histamine, dopamine, and acetylcholine in the brain, which is thought to underlie its wake-promoting and pro-cognitive effects.[5][6] Preclinical studies have demonstrated its potential as a therapeutic agent for sleep disorders like narcolepsy.[2][7]



#### **Mechanism of Action**

Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[5] [6] This dual action not only blocks the effects of the natural ligand, histamine, but also reduces the receptor's basal activity. In vitro studies have confirmed its high affinity and selectivity for both human and rat H3 receptors.[5][6]

### **Receptor Binding Affinity**

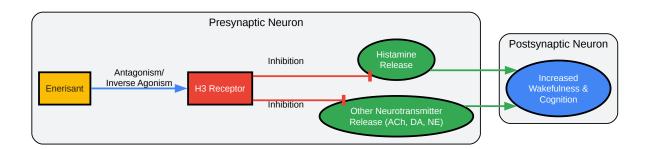
The binding affinity of Enerisant to histamine H3 receptors has been quantified through in vitro assays.

Receptor	Species	IC50 (nM)
Histamine H3 Receptor	Human	2.89[5]
Histamine H3 Receptor	Rat	14.5[5]

Table 1: In Vitro Receptor Binding Affinity of Enerisant.

#### **Signaling Pathway**

Enerisant's antagonism of the H3 receptor leads to a cascade of downstream effects, primarily the disinhibition of neurotransmitter release.



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Caption: Enerisant's Mechanism of Action at the H3 Receptor.



## In Vivo Pharmacology

Animal studies have been crucial in elucidating the physiological effects of Enerisant.

#### **Receptor Occupancy**

In vivo studies in rats have shown that orally administered **Enerisant hydrochloride** dose-dependently occupies histamine H3 receptors in the brain.[5] A dose of 0.78 mg/kg was found to elicit half-maximal receptor occupancy.[5] In a human PET study, Enerisant administration also led to a dose-dependent decrease in radioligand binding, confirming target engagement in the human brain.[8][9] Higher doses (12.5 mg and 25 mg) resulted in persistently high receptor occupancy of over 85%.[6][8]

#### **Effects on Neurotransmitter Levels**

Enerisant administration has been shown to increase the extracellular levels of key neurotransmitters involved in arousal and cognition. A 1 mg/kg subcutaneous dose in rats increased total extracellular histamine in the posterior hypothalamus.[5] The same dose administered intraperitoneally increased total extracellular dopamine and acetylcholine levels in the medial prefrontal cortex.[5]

#### **Wake-Promoting and Pro-cognitive Effects**

In rodent models, Enerisant has demonstrated wake-promoting and pro-cognitive effects.[5][6] Notably, higher doses of 3-10 mg/kg (p.o.), which correspond to nearly full H3 receptor occupancy, were required to produce wake-promoting effects in rats.[6]

#### **Pharmacokinetics**

The pharmacokinetic profile of Enerisant has been characterized in humans.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, Enerisant is rapidly absorbed, with dose-dependent plasma concentrations.[1][7] It exhibits minimal metabolism in humans and is primarily eliminated unchanged through renal excretion.[1] Between 64.5% and 89.9% of the administered dose is



recovered unchanged in the urine within 48 hours.[1][7] Plasma protein binding in humans is approximately 31.0–31.7%.[1]

Parameter	Value	Species
Absorption	Rapidly absorbed after oral administration.[7]	Human
Cmax	4.29 to 835 ng/mL for doses of 1 to 150 mg.[7]	Human
Tmax	Median of 2.00 hours.[7]	Human
Half-life	Approximately 8 hours.[7]	Human
Metabolism	Minimal.[1]	Human
Excretion	Primarily unchanged in urine (64.5-89.9% of dose within 48h).[1][7]	Human
Plasma Protein Binding	31.0–31.7%.[1]	Human

Table 2: Pharmacokinetic Parameters of Enerisant in Humans.

## **Safety and Toxicology**

Preclinical and early clinical data have provided initial insights into the safety profile of Enerisant.

#### **In Vitro Safety Pharmacology**

In vitro studies have shown that Enerisant does not inhibit nine major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) and does not induce CYP1A2, CYP2B6, or CYP3A4, suggesting a low potential for CYP-mediated drug-drug interactions.[7][10] Enerisant is a substrate for P-glycoprotein (P-gp) and an inhibitor of OCT2, MATE1, and MATE2-K.[7]

#### **Clinical Safety**



In clinical trials for narcolepsy, the tolerability of Enerisant was dose-dependent.[3][4] Higher doses were associated with adverse events such as insomnia, headache, and nausea.[3][4] [11]

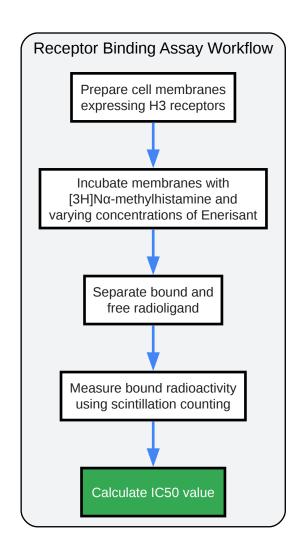
# Experimental Protocols In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of Enerisant for the histamine H3 receptor.

#### Methodology:

- Membrane Preparation: Cell membranes expressing either human or rat histamine H3 receptors are prepared.
- Radioligand: A specific radioligand for the H3 receptor, such as [3H]Nα-methylhistamine, is used.
- Assay: Membranes are incubated with the radioligand and varying concentrations of Enerisant.
- Detection: The amount of bound radioligand is measured using a scintillation counter.
- Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.





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Caption: Workflow for In Vitro Receptor Binding Assay.

#### R-α-methylhistamine-Induced Dipsogenia Model in Rats

Objective: To assess the in vivo antagonist activity of Enerisant at the H3 receptor.

#### Methodology:

- Acclimation: Rats are acclimated to individual cages with free access to water.
- Treatment: Animals are pre-treated with either vehicle or **Enerisant hydrochloride** at various doses (e.g., 0.3-1 mg/kg, p.o.).



- Agonist Challenge: After a set time, the H3 receptor agonist R-α-methylhistamine is administered to induce drinking behavior (dipsogenia).
- Measurement: Water intake is measured for a defined period following the agonist challenge.
- Analysis: The ability of Enerisant to attenuate the dipsogenic response is evaluated. A
  statistically significant reduction in water intake compared to the vehicle group indicates
  antagonist activity.[5]

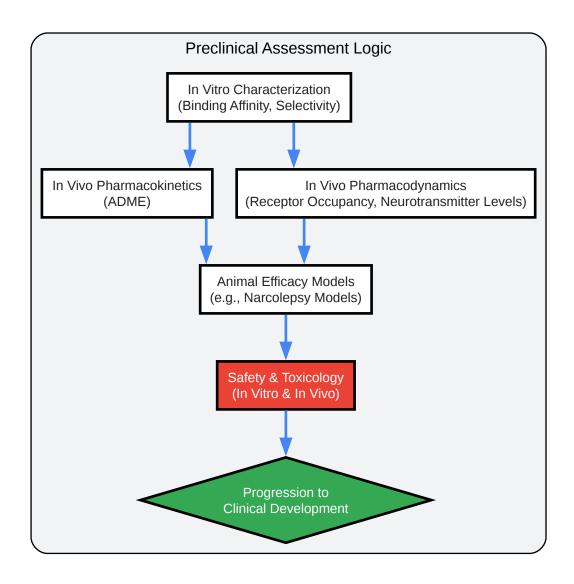
#### Conclusion

**Enerisant hydrochloride** is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-characterized preclinical profile. It demonstrates high affinity for the H3 receptor, leading to increased levels of wake-promoting neurotransmitters. Its pharmacokinetic profile is favorable, with rapid oral absorption and minimal metabolism. While showing promise in preclinical models of narcolepsy, further clinical investigation is necessary to establish its therapeutic potential and optimal dosing.

### **Logical Flow of Preclinical Assessment**

The preclinical evaluation of a compound like Enerisant follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.





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Caption: Logical Flow of Preclinical Drug Assessment.

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